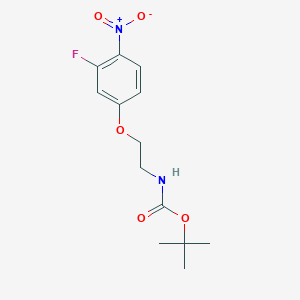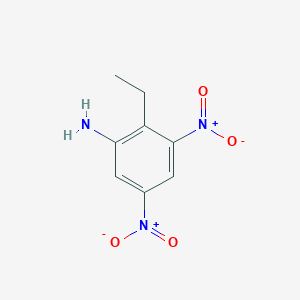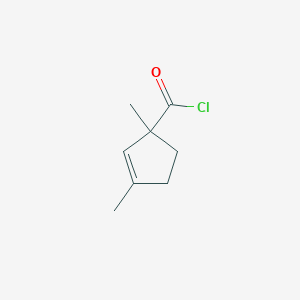
9,10,12,13-Tetrachlorooctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10,12,13-Tetrachlorooctadecanoic acid is a halogenated fatty acid with the molecular formula C18H32Cl4O2 and a molecular weight of 422.258 g/mol This compound is characterized by the presence of four chlorine atoms attached to the carbon chain at positions 9, 10, 12, and 13
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12,13-Tetrachlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and yield of the final product .
化学反応の分析
Types of Reactions
9,10,12,13-Tetrachlorooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated fatty acids .
科学的研究の応用
9,10,12,13-Tetrachlorooctadecanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological membranes and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 9,10,12,13-Tetrachlorooctadecanoic acid involves its interaction with cellular membranes and enzymes. The presence of chlorine atoms can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the compound may interact with specific enzymes, altering their activity and influencing metabolic pathways .
類似化合物との比較
Similar Compounds
9,10,12,13-Tetrabromooctadecanoic acid: Similar structure but with bromine atoms instead of chlorine.
9,10,12,13-Tetrafluorooctadecanoic acid: Contains fluorine atoms, leading to different chemical properties.
9,10,12,13-Tetrachlorostearic acid: Another chlorinated derivative of stearic acid.
Uniqueness
9,10,12,13-Tetrachlorooctadecanoic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
26533-39-1 |
|---|---|
分子式 |
C18H32Cl4O2 |
分子量 |
422.3 g/mol |
IUPAC名 |
9,10,12,13-tetrachlorooctadecanoic acid |
InChI |
InChI=1S/C18H32Cl4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) |
InChIキー |
FRSRMUYUIAXUAX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


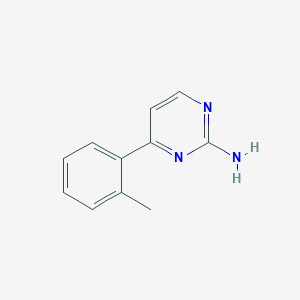
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
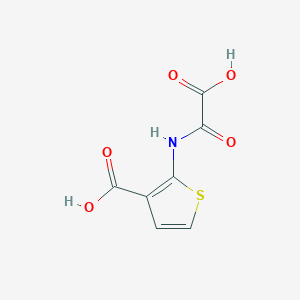


![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
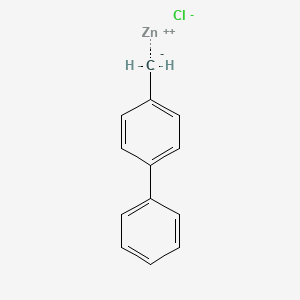
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
